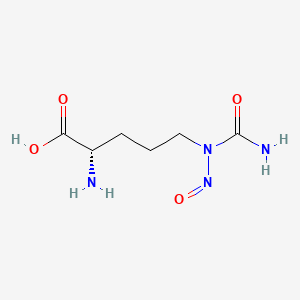
Nitroso-L-citrulline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitroso-L-citrulline is a derivative of the amino acid L-citrulline, characterized by the presence of a nitroso group. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. The nitroso group imparts unique chemical properties to the molecule, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: Nitroso-L-citrulline can be synthesized through the N-hydroxylation of Nω-methyl-Nω-L-arginine, followed by the action of specific N-oxygenases. For instance, the enzyme SznF catalyzes the formation of Nδ-hydroxy-Nω’-methyl-Nω-nitroso-L-citrulline from Nω-methyl-Nω-L-arginine . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the enzymatic reaction conditions to maximize yield. This could include the use of bioreactors to maintain a controlled environment for the enzymatic processes.
化学反応の分析
Types of Reactions: Nitroso-L-citrulline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Nitroso-L-citrulline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in nitric oxide metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular health due to its involvement in nitric oxide production.
作用機序
The primary mechanism of action of Nitroso-L-citrulline involves its role in the nitric oxide (NO) synthesis pathway. Nitric oxide synthases (NOS) catalyze the conversion of L-arginine to L-citrulline and NO. This compound can act as an intermediate in this pathway, influencing the production of NO, which is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .
類似化合物との比較
L-citrulline: A non-essential amino acid involved in the urea cycle and NO production.
L-arginine: A precursor to NO and L-citrulline, widely used for its cardiovascular benefits.
Nitroso-arginine: Another nitroso derivative involved in NO metabolism.
Uniqueness: Nitroso-L-citrulline is unique due to its specific role as an intermediate in the NO synthesis pathway, which distinguishes it from other similar compounds. Its nitroso group imparts distinct chemical reactivity, making it valuable for specific biochemical and pharmacological applications .
特性
CAS番号 |
42713-66-6 |
|---|---|
分子式 |
C6H12N4O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
(2S)-2-amino-5-[carbamoyl(nitroso)amino]pentanoic acid |
InChI |
InChI=1S/C6H12N4O4/c7-4(5(11)12)2-1-3-10(9-14)6(8)13/h4H,1-3,7H2,(H2,8,13)(H,11,12)/t4-/m0/s1 |
InChIキー |
IGVHCIMYWZQFFC-BYPYZUCNSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN(C(=O)N)N=O |
正規SMILES |
C(CC(C(=O)O)N)CN(C(=O)N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


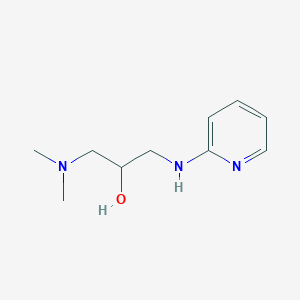
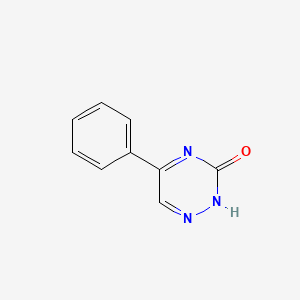
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
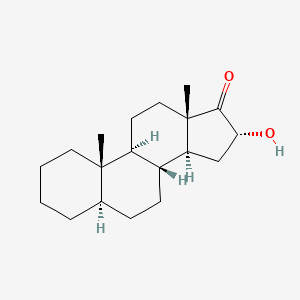
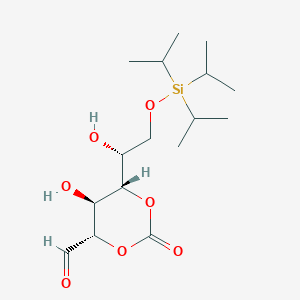

![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
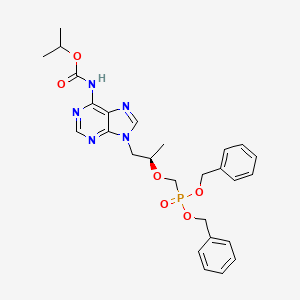
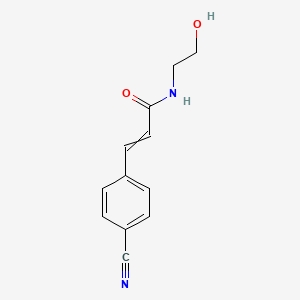
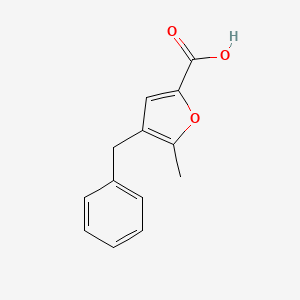
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
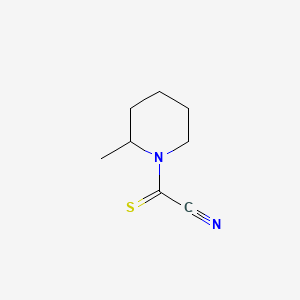
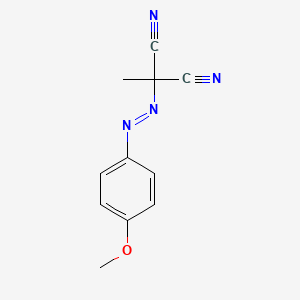
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
